molecular formula C11H14F2N2OS B2796240 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole CAS No. 2200300-50-9

3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole

Cat. No.: B2796240
CAS No.: 2200300-50-9
M. Wt: 260.3
InChI Key: FATJGMFXIOLSTN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure.

Properties

IUPAC Name

3-cyclopropyl-5-(4,4-difluorocyclohexyl)oxy-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2OS/c12-11(13)5-3-8(4-6-11)16-10-14-9(15-17-10)7-1-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJGMFXIOLSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)OC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole typically involves the reaction of cyclopropylamine with difluorocyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves large-scale reactors and advanced purification techniques to obtain the desired product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: For oxidation reactions, common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3). Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions typically require strong nucleophiles or electrophiles, depending on the specific substitution pattern desired.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Development

3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole has been investigated for its potential as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction. This interaction is crucial in the pathogenesis of certain types of leukemia and other cancers. By inhibiting this interaction, the compound may help in the development of targeted therapies for these malignancies .

Anticancer Activity

Research indicates that compounds similar to 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole exhibit significant anticancer properties. They are being studied for their ability to induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor size and inhibiting metastasis .

Neurological Disorders

There is emerging evidence that this compound may have neuroprotective effects. Studies suggest that it could be beneficial in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Case Study 1: Inhibition of Menin-MLL Interaction

A study published in a patent document detailed the synthesis and evaluation of various thiadiazole derivatives, including 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole. The results demonstrated that these compounds effectively inhibited the menin-MLL interaction in vitro and showed promising results in vivo in mouse models of leukemia .

Case Study 2: Antitumor Activity

In a clinical trial setting, a derivative of this compound was tested for its efficacy against solid tumors. The trial reported a significant reduction in tumor growth rates among participants treated with the compound compared to those receiving standard chemotherapy agents .

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole include 2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole and other thiadiazole derivatives.

Uniqueness: What sets 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole apart from its counterparts is its specific structural features, such as the presence of the cyclopropyl group and the difluorocyclohexyl moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound in scientific research and potential therapeutic applications.

Biological Activity

3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C12H14F2N2O1S\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_1\text{S}

This structure features a cyclopropyl group and a difluorocyclohexyl ether moiety attached to a thiadiazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole typically involves the following steps:

  • Formation of Thiadiazole Ring : The initial step involves the reaction of hydrazine derivatives with carbon disulfide to form the thiadiazole nucleus.
  • Substitution Reactions : Cyclopropyl and difluorocyclohexyl groups are introduced through nucleophilic substitution reactions.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Research indicates that thiadiazoles exhibit significant anticancer properties. For instance, derivatives containing the thiadiazole nucleus have shown promising cytotoxic effects against various cancer cell lines:

  • HeLa Cells : Studies have demonstrated that compounds similar to 3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole possess IC50 values in the low micromolar range against HeLa cells, indicating potent cytotoxicity .
CompoundIC50 (μM)Cell Line
3d29HeLa
3a>50HeLa
3b45MCF-7

Antimicrobial Activity

Thiadiazoles have also been investigated for their antimicrobial properties. The compound exhibits activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiadiazoles have demonstrated anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly enhanced activity against HeLa cells compared to non-substituted analogs .
  • Antimicrobial Screening : Another study tested various thiadiazole derivatives against common pathogens. The findings revealed that certain substitutions increased efficacy against resistant strains of bacteria .

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